molecular formula C12H12N4O4S B7586741 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide

3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide

Cat. No. B7586741
M. Wt: 308.32 g/mol
InChI Key: WFLGPQAHTVGOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide, also known as Sulfapyridine, is an organic compound that belongs to the sulfonamide class of drugs. It is a white crystalline powder that is soluble in water and has been widely used in the treatment of various diseases, including rheumatoid arthritis, ulcerative colitis, and Crohn's disease.

Mechanism of Action

3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition leads to a reduction in the production of folic acid, which is essential for the growth and proliferation of bacteria. As a result, 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee is effective in the treatment of bacterial infections.
Biochemical and Physiological Effects:
3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in patients with rheumatoid arthritis. It also has immunomodulatory effects, which can help to regulate the immune system and prevent autoimmune disorders. 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee has been shown to have a positive effect on the gut microbiome, which can improve gut health and reduce the risk of inflammatory bowel diseases.

Advantages and Limitations for Lab Experiments

3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a reliable tool for research. It is also relatively inexpensive and widely available, which makes it accessible to researchers. However, 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee has some limitations. It can have toxic effects on cells at high concentrations, which can limit its use in certain experiments. It can also have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee. One area of interest is the development of new formulations of 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee that can improve its bioavailability and reduce its toxicity. Another area of interest is the investigation of 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee's potential in the treatment of other diseases, such as cancer. There is also a need for further research on the mechanism of action of 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee, which can help to identify new targets for drug development. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee can be achieved by the reaction of pyridine-2-carboxylic acid with sulfanilamide in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then hydrolyzed to obtain 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee. This synthesis method has been widely used in the production of 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee for various research purposes.

Scientific Research Applications

3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee has been extensively studied for its therapeutic potential in the treatment of various diseases. It has been found to be effective in the treatment of rheumatoid arthritis, an autoimmune disorder that causes joint inflammation and pain. 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee has also been used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. It has been shown to reduce inflammation and improve symptoms in patients with these conditions.

properties

IUPAC Name

3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S/c13-21(19,20)16-9-4-1-3-8(7-9)15-12(18)11-10(17)5-2-6-14-11/h1-7,16-17H,(H,15,18)(H2,13,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLGPQAHTVGOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)N)NC(=O)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide

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